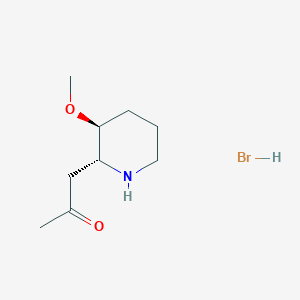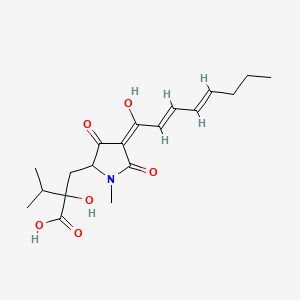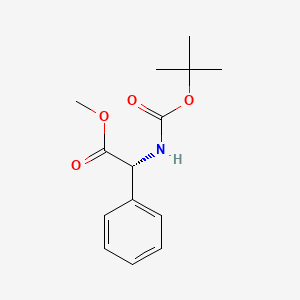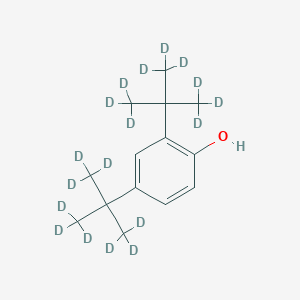
Ridane Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ridane Hydrobromide is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 . It is categorized under miscellaneous compounds .
Physical And Chemical Properties Analysis
Ridane Hydrobromide is stored at 2-8°C in a refrigerator . Unfortunately, the search results do not provide more detailed information on the physical and chemical properties of Ridane Hydrobromide.Aplicaciones Científicas De Investigación
Bromination and Hydrobromination of Organic Compounds
A study by Nishio et al. (2017) explored the preparation of a novel solution of hydrogen bromide (HBr) in 1,4-dioxane, demonstrating its effectiveness in brominating alcohols and hydrobrominating alkenes. This solution was found to be robust and maintained high concentration over extended periods, making it an efficient alternative to HBr gas in organic synthesis processes without the use of protic solvents (Nishio et al., 2017).
X-ray Absorption Spectroscopy for Pharmaceutical Analysis
Suzuki et al. (2022) used Bromine K-edge X-ray absorption near-edge structure (XANES) spectroscopy to evaluate the crystal structures of various hydrobromide salts, including eletriptan hydrobromide and dextromethorphan hydrobromide. This technique enabled differentiation of crystal structures based on the XANES spectra, demonstrating its potential in pharmaceutical formulation analysis (Suzuki et al., 2022).
Phytoremediation of Soil and Groundwater Contaminants
Research by Doty et al. (2003) investigated the metabolism of soil and groundwater contaminants, specifically ethylene dibromide (EDB), by the tropical leguminous tree Leuceana leucocephala. This study provided evidence of the tree's ability to metabolize brominated compounds like EDB, highlighting the potential of using such plants in phytoremediation to treat polluted sites (Doty et al., 2003).
Anesthetic Effects on Neurotransmitter-Gated Ion Channels
A study by Hara and Harris (2002) examined the molecular actions of urethane as an anesthetic, particularly its effects on neurotransmitter-gated ion channels. Though not directly related to ridane hydrobromide, this study contributes to the broader understanding of anesthetic mechanisms, which could be relevant in contexts where ridane hydrobromide is used (Hara & Harris, 2002).
Human Biomonitoring for Environmental Chemical Exposure
Calafat (2012) discussed the role of human biomonitoring in assessing exposure to environmental chemicals, including the National Health and Nutrition Examination Survey (NHANES) in the United States. This approach is crucial for understanding human exposure to various substances, potentially including ridane hydrobromide, and its implications for public health (Calafat, 2012).
Mecanismo De Acción
Target of Action
Ridane Hydrobromide is a biochemical used for proteomics research . The exact primary targets of Ridane Hydrobromide are currently unknown .
Mode of Action
It is known to have a cryptosporidiostatic effect on cryptosporidium parvum . It is mainly active on the free stages of the parasite (sporozoite, merozoite) .
Biochemical Pathways
It is known to have a significant effect on the life cycle of cryptosporidium parvum .
Action Environment
It is known to be effective in the prevention of diarrhoea due to cryptosporidium parvum in newborn calves .
Propiedades
IUPAC Name |
1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H/t8-,9+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSQBUUDEVNABC-RJUBDTSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(CCCN1)OC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H]1[C@H](CCCN1)OC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ridane Hydrobromide | |
CAS RN |
64543-93-7 |
Source


|
| Record name | 2-Propanone, 1-(3-methoxy-2-piperidinyl)-, hydrobromide, trans- (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)


![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)